trans-2-Fluorocyclohexanol
Overview
Description
Trans-2-Fluorocyclohexanol is an organic compound with the molecular formula C6H11FO and a molecular weight of 118.15 . It is also known by its synonyms 2-fluorocyclohexan-1-ol .
Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 8 non-H bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
A study has analyzed the conformation of trans-2-Fluorocyclohexanol using 1H and 13C NMR spectra . The study found that the proportions of the ax-ax and eq-eq conformers were obtained by direct integration together with the vicinal HH couplings of the 2-proton in the dominant eq-eq conformer .Physical And Chemical Properties Analysis
Trans-2-Fluorocyclohexanol has a melting point of 21°C, a boiling point of 60°C at 12mm, and a density of 1.04 . It has a refractive index of 1.4446 . The compound is typically stored in a refrigerator .Scientific Research Applications
1. Interaction and Conformational Analysis
Trans-2-fluorocyclohexanol has been studied for its conformational equilibria and interactions. Freitas, Tormena, and Rittner (2001) found that hydrogen bonding is predominant in trans-2-fluorocyclohexanol, stabilizing the eq–eq conformation. This contrasts with other halogen derivatives where additional interactions such as steric effects play a role. Similarly, Abraham, Smith, and Thomas (1996) conducted NMR spectroscopy studies on trans-2-fluorocyclohexanol, analyzing its conformer populations and energies in various solvents, providing insights into hydrogen bonding and solvation effects (Freitas, Tormena, & Rittner, 2001) (Abraham, Smith, & Thomas, 1996).
2. Stereochemical Studies
Cantacuzène and Jantzen (1970) described the stereospecific synthesis of cis and trans 2,6-difluorocyclohexanones from cyclohexanone. Their work highlights the role of trans-2-fluorocyclohexanol in facilitating the understanding of stereochemical aspects in organic compounds (Cantacuzène & Jantzen, 1970).
3. Enantioselective Synthesis
Enantioselective synthesis is another area where trans-2-fluorocyclohexanol finds application. Bruns and Haufe (2000) reported the first enantioselective epoxide ring opening with hydrofluorinating agents to form trans-2-fluorocyclohexanol. This research is crucial for developing methodologies for asymmetric synthesis in organic chemistry (Bruns & Haufe, 2000).
Safety And Hazards
Trans-2-Fluorocyclohexanol may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .
properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYKFDDTPIOYQV-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Fluorocyclohexanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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